

A Comparative Guide to Caspase-6 Inhibition: Evaluating Z-VEID-FMK and Alternatives

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Compound of Interest		
Compound Name:	Z-VEID-FMK	
Cat. No.:	B15568806	Get Quote

For researchers, scientists, and drug development professionals, understanding the potency and mechanism of caspase-6 inhibitors is critical for advancing studies in neurodegenerative diseases and apoptosis. This guide provides a comparative analysis of **Z-VEID-FMK**, a selective and irreversible caspase-6 inhibitor, alongside other relevant compounds.[1][2]

Z-VEID-FMK is a peptide-based inhibitor designed with the specific recognition sequence for caspase-6.[2] Its fluoromethylketone (FMK) moiety forms a covalent bond with the catalytic cysteine residue in the active site of the enzyme, leading to irreversible inhibition.[3] This targeted mechanism makes **Z-VEID-FMK** a valuable tool for dissecting the roles of caspase-6 in cellular pathways.

Performance Comparison of Caspase-6 Inhibitors

Direct comparison of inhibitory potency, often expressed as the half-maximal inhibitory concentration (IC50), can be nuanced, particularly when comparing irreversible and reversible inhibitors. For irreversible inhibitors like **Z-VEID-FMK**, the measured potency is time-dependent. While a specific IC50 value for **Z-VEID-FMK** is not consistently reported in the literature, its efficacy is well-established.

For a quantitative benchmark, we can compare it with the reversible caspase-6 inhibitor, Ac-VEID-CHO.



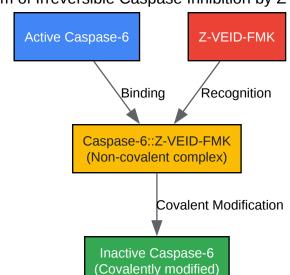
Inhibitor	Target Caspase(s)	Inhibition Mechanism	Reported IC50 for Caspase-6
Z-VEID-FMK	Caspase-6 (selective)	Irreversible	Not consistently reported
Ac-VEID-CHO	Caspase-6, Caspase-3, Caspase-7	Reversible	12 nM, 16.2 nM

Table 1: Comparison of Caspase-6 Inhibitors. The table provides a summary of the characteristics of **Z-VEID-FMK** and the reversible inhibitor Ac-VEID-CHO.

Mechanism of Action: Irreversible Caspase Inhibition

The general mechanism for peptide-based irreversible caspase inhibitors, such as those ending in -FMK, involves a two-step process. Initially, the inhibitor recognizes and binds to the active site of the caspase. Subsequently, the fluoromethylketone group reacts with the cysteine residue in the catalytic site, forming a stable, covalent bond. This effectively and irreversibly inactivates the enzyme.





Mechanism of Irreversible Caspase Inhibition by Z-VEID-FMK

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Caption: Irreversible inhibition of Caspase-6 by **Z-VEID-FMK**.

Experimental Protocol: Determining Caspase-6 IC50

The following is a generalized protocol for a biochemical assay to determine the IC50 of a caspase-6 inhibitor using a fluorogenic substrate.

Materials:

- Recombinant Human Caspase-6
- Caspase Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 50 mM NaCl, 0.1% CHAPS, 10 mM EDTA, 5% Glycerol, 10 mM DTT)
- Fluorogenic Caspase-6 Substrate (e.g., Ac-VEID-AFC or Z-VEID-AFC)
- Test Inhibitor (e.g., Z-VEID-FMK)



- Positive Control Inhibitor (e.g., Ac-VEID-CHO)
- DMSO (for compound dilution)
- 384-well black, flat-bottom plates
- Fluorescence plate reader (Excitation/Emission ~400/505 nm)

Procedure:

- Compound Preparation: Prepare serial dilutions of the test inhibitor and positive control in DMSO. Further dilute in Caspase Assay Buffer to the desired final concentrations.
- Enzyme Preparation: Dilute the recombinant Caspase-6 to the working concentration in cold Caspase Assay Buffer.
- Assay Plate Setup: Add the diluted inhibitors and a DMSO control to the appropriate wells of the 384-well plate.
- Enzyme Addition: Add the diluted Caspase-6 solution to each well.
- Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme. This step is particularly crucial for time-dependent irreversible inhibitors.
- Substrate Addition: Prepare the fluorogenic substrate solution in Caspase Assay Buffer.
- Reaction Initiation: Add the substrate solution to all wells to start the enzymatic reaction.
- Signal Detection: Incubate the plate at 37°C, protected from light. Measure the fluorescence intensity at regular intervals or at a fixed endpoint (e.g., 60 minutes) using a plate reader.
- Data Analysis:
 - Subtract the background fluorescence (wells with no enzyme).
 - Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.







- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., four-parameter logistic equation).



Prepare Reagents (Inhibitor, Enzyme, Substrate) Dispense Inhibitor/Control to Plate Add Caspase-6 Enzyme Pre-incubate Add Fluorogenic Substrate **Incubate and Measure** Fluorescence Data Analysis (Calculate % Inhibition, Plot Curve) Determine IC50

Workflow for Caspase-6 IC50 Determination

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Caption: Experimental workflow for IC50 determination.



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